ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate
Description
Ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate is a heterocyclic compound featuring a pyrazine-substituted imidazole core linked to an ethyl carbamate group via an ethylene chain.
Properties
IUPAC Name |
ethyl N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-19-12(18)16-6-8-17-7-5-15-11(17)10-9-13-3-4-14-10/h3-5,7,9H,2,6,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHULLDITYEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CN=C1C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate typically involves the formation of the imidazole ring followed by the introduction of the pyrazine moiety. One common method involves the reaction of 2-bromoethyl carbamate with pyrazin-2-yl imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyrazine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyrazine or imidazole derivatives.
Scientific Research Applications
Ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: It is used in research to study its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The pyrazine and imidazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared in Table 1 , highlighting substituent variations and their implications:
Table 1: Structural Comparison of Imidazole Derivatives
Spectroscopic and Analytical Data
- HRMS and NMR: and provide benchmarks for validating similar compounds. For example, HRMS data for a benzimidazole derivative showed a minor deviation (Δm/z +0.0010), emphasizing the need for precise mass analysis .
- IR Spectroscopy : Carbamate C=O stretches (~1700 cm⁻¹) and imidazole N-H stretches (~3150 cm⁻¹) are critical for structural confirmation .
Crystallographic Considerations
Rigorous validation (e.g., checking for omitted solvent molecules) is essential for accurate structural reports .
Biological Activity
Ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrazine ring, an imidazole moiety, and an ethyl carbamate functional group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazine-Imidazole Intermediate : The initial step involves the reaction of pyrazine with imidazole under controlled conditions.
- Attachment of the Ethyl Linker : The intermediate is then reacted with an ethylating agent.
- Carbamate Formation : Finally, the carbamate group is introduced through a reaction with an appropriate reagent.
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures possess strong antibacterial effects against various pathogens including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
In one study, a series of compounds were synthesized and screened for their antibacterial activity, revealing that several exhibited potent effects against the tested microorganisms .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. The presence of the imidazole and pyrazine moieties is believed to enhance its interaction with biological targets involved in cancer progression. For example:
- Compounds with similar structures have shown to induce apoptosis in cancer cell lines.
- Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Modulation of Cellular Pathways : The interaction with specific receptors or enzymes could lead to altered signaling pathways, promoting cell death in cancer cells while inhibiting bacterial growth.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against multiple strains, including E. coli and S. aureus. |
| Study 2 | Investigated structure–activity relationships (SAR) showing improved efficacy against cancer cell lines with specific modifications to the core structure. |
| Study 3 | Explored synthetic pathways leading to enhanced biological activity through optimized structural configurations. |
Q & A
Q. What are the established synthetic routes for ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions. For example, a pyrazine-imidazole core is first functionalized with a carbamate group via nucleophilic substitution or coupling reactions. Key steps include:
- Reacting intermediates like 2-(pyrazin-2-yl)-1H-imidazole with ethyl chloroformate in dichloromethane under nitrogen .
- Using catalysts (e.g., cesium carbonate) and polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Monitoring progress via TLC or HPLC, with recrystallization in ethanol or acetonitrile for purification .
Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Imidazole activation | Cs₂CO₃, DMF, 25°C | 65–75% | Side-product formation due to competing nucleophiles |
| Carbamate coupling | Ethyl chloroformate, CH₂Cl₂ | 50–60% | Moisture sensitivity; requires anhydrous conditions |
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation employs:
- NMR spectroscopy : Characteristic peaks for imidazole protons (δ 7.5–8.5 ppm) and carbamate ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
- X-ray crystallography : Resolves bond angles and torsional strain in the pyrazine-imidazole core (e.g., dihedral angles < 10° between rings) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks matching the theoretical mass (±0.001 Da) .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest:
- Kinase inhibition : IC₅₀ values < 10 µM against tyrosine kinases (e.g., EGFR) in vitro, attributed to hydrogen bonding with the pyrazine nitrogen .
- Antiproliferative effects : EC₅₀ of 2–5 µM in cancer cell lines (e.g., MCF-7) via apoptosis induction .
Advanced Research Questions
Q. How can researchers resolve low yields in multi-step syntheses of this compound?
Strategies include:
- Solvent optimization : Replacing DMF with THF to reduce side reactions .
- Catalyst screening : Testing milder bases (e.g., K₂CO₃) to improve selectivity .
- Microwave-assisted synthesis : Reducing reaction time from 12 hours to 30 minutes with 20% yield improvement .
Q. What methodologies address discrepancies in crystallographic vs. spectroscopic data?
Q. How can the mechanism of action be elucidated for this compound’s kinase inhibition?
A multi-tiered approach is recommended:
- Molecular docking : Predict binding poses in kinase ATP pockets (e.g., pyrazine interaction with Lys721 in EGFR) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to confirm target engagement .
- Kinase profiling panels : Test selectivity across 100+ kinases to rule off-target effects .
Q. How should researchers interpret contradictory bioactivity data across similar derivatives?
- Structure-Activity Relationship (SAR) analysis : Correlate substituent effects (e.g., fluorophenyl vs. thiophene groups) with potency .
- Meta-analysis of published IC₅₀ values : Adjust for assay variability (e.g., ATP concentration differences in kinase assays) .
Q. What analytical techniques are optimal for purity assessment during scale-up?
- LC-MS : Detects trace impurities (<0.1%) with electrospray ionization (ESI+) .
- Chiral HPLC : Resolves enantiomeric excess if stereocenters are present .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
